3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid
Overview
Description
3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid is an organic compound with the molecular formula C12H15NO3S It is a derivative of propanoic acid, featuring a sulfanyl group attached to a propanoic acid backbone, with a 4-methylphenylcarbamoyl group linked via a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid typically involves the reaction of 4-methylphenyl isocyanate with a suitable thiol compound, followed by the introduction of a propanoic acid moiety. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the carbamoyl linkage. The process may also involve the use of solvents like dichloromethane or tetrahydrofuran to ensure proper solubility and reaction efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The carbamoyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The sulfanyl group may also participate in redox reactions, modulating cellular oxidative stress pathways. These interactions can lead to various biological effects, including modulation of inflammation and pain.
Comparison with Similar Compounds
3-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)propanoic acid: Similar structure with a chlorine atom instead of a methyl group on the phenyl ring.
3-({[(4-Nitrophenyl)carbamoyl]methyl}sulfanyl)propanoic acid: Contains a nitro group on the phenyl ring, which can alter its reactivity and biological activity.
Uniqueness: 3-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological interactions. The methyl group can enhance lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
IUPAC Name |
3-[2-(4-methylanilino)-2-oxoethyl]sulfanylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-9-2-4-10(5-3-9)13-11(14)8-17-7-6-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYWNUVCJQDPCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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